molecular formula C21H22ClN3O3 B3563137 N-[4-(acetylamino)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide

N-[4-(acetylamino)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B3563137
M. Wt: 399.9 g/mol
InChI Key: ZNLIJRSKTXIWOE-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines an acetylamino group, a chlorophenyl group, and a piperidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the piperidine-4-carboxamide moiety under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(acetylamino)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(acetylamino)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-1-[(4-tert-butylphenyl)carbonyl]piperidine-4-carboxamide
  • N-[4-(acetylamino)phenyl]-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide

Uniqueness

N-[4-(acetylamino)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications .

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-(3-chlorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-14(26)23-18-5-7-19(8-6-18)24-20(27)15-9-11-25(12-10-15)21(28)16-3-2-4-17(22)13-16/h2-8,13,15H,9-12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLIJRSKTXIWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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